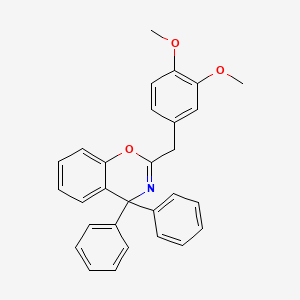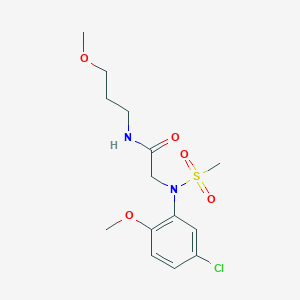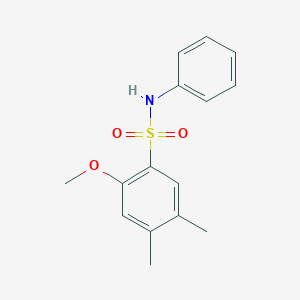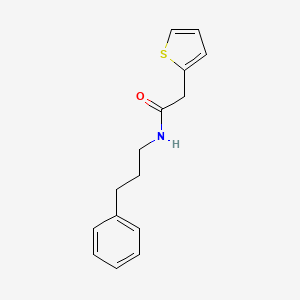![molecular formula C15H9ClF3IN2OS B4936851 N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4936851.png)
N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide, also known as CTIB, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of cancer treatment. CTIB belongs to the family of benzamide derivatives and has been found to exhibit promising anticancer properties.
作用机制
The mechanism of action of N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. By disrupting this process, N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide prevents cancer cells from dividing and proliferating. Additionally, N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and growth.
Biochemical and physiological effects:
Studies have shown that N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide can induce cell cycle arrest in cancer cells, leading to their eventual death. N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Furthermore, N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
实验室实验的优点和局限性
One of the advantages of using N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide in lab experiments is its relatively low toxicity towards normal cells, making it a potentially safer alternative to traditional chemotherapeutic agents. However, N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide has been found to be unstable in certain solvents, which can limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide. One area of interest is the development of novel formulations of N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide that can improve its stability and efficacy. Additionally, further studies are needed to investigate the potential use of N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide in combination with other anticancer agents, as well as its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the mechanism of action of N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide and its potential targets in cancer cells.
合成方法
The synthesis of N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide involves the reaction of 2-iodobenzamide with 2-chloro-5-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate. The resulting product is then treated with carbon disulfide to form the carbonothioyl group, giving rise to N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide.
科学研究应用
N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit cytotoxic effects on a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-iodobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed.
属性
IUPAC Name |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3IN2OS/c16-10-6-5-8(15(17,18)19)7-12(10)21-14(24)22-13(23)9-3-1-2-4-11(9)20/h1-7H,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVRDGDPCJYSNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-2-iodobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B4936770.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4936780.png)


![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B4936805.png)

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine](/img/structure/B4936813.png)
![2-{[(2-phenylimidazo[1,2-a]pyridin-3-yl)amino]carbonyl}benzoic acid](/img/structure/B4936820.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4936833.png)

![3-[(2-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4936842.png)

![2,2'-[(butylimino)bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4936853.png)
![6-[3-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4936860.png)